Cas no 106882-45-5 (4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide)

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is a heterocyclic compound featuring a phthalazine core with a phenyl substituent at the 3-position and a carbohydrazide functional group at the 1-position. This structure imparts reactivity suitable for applications in medicinal chemistry and organic synthesis, particularly as a versatile intermediate for constructing pharmacologically active molecules. The presence of both carbonyl and hydrazide moieties enhances its utility in condensation reactions, enabling the formation of hydrazones and other derivatives. Its well-defined crystalline nature ensures consistent purity, making it valuable for research in drug discovery and material science. The compound’s stability under standard conditions further supports its use in synthetic workflows.
4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide structure
106882-45-5 structure
Product Name:4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide
CAS No:106882-45-5
MF:C15H12N4O2
MW:280.28138256073
CID:220526
PubChem ID:2080955
Update Time:2025-06-09

4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide
    • 1-Phthalazinecarboxylicacid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide
    • 4-oxo-3-phenylphthalazine-1-carbohydrazide
    • Z57000498
    • SB74907
    • 106882-45-5
    • DTXSID00366476
    • EN300-10279
    • AKOS022179604
    • CS-0230223
    • SDCCGSBI-0662213.P001
    • G24578
    • Inchi: 1S/C15H12N4O2/c16-17-14(20)13-11-8-4-5-9-12(11)15(21)19(18-13)10-6-2-1-3-7-10/h1-9H,16H2,(H,17,20)
    • InChI Key: QKKQZFFBSFKXHW-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C(NN)=O)=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 280.09616
  • Monoisotopic Mass: 280.096026
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 11
  • XLogP3: 1.4
  • Topological Polar Surface Area: 87.8

Experimental Properties

  • Density: 1.4
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.704
  • PSA: 87.79
  • LogP: 2.08040

4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
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¥1,188.00 2023-07-11
Enamine
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Enamine
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Enamine
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Enamine
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Enamine
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